2-Azaspiro[3.5]nonan-5-ol is a bicyclic compound characterized by a spiro structure that incorporates a nitrogen atom. Its chemical formula is with a molecular weight of approximately 125.211 g/mol. The compound is classified under the category of azaspiro compounds, which are notable for their unique structural features and potential applications in medicinal chemistry and organic synthesis. The compound is also associated with various derivatives that exhibit biological activity, making it a subject of interest in pharmacological research.
The compound can be referenced through its CAS number 666-08-0, which is commonly used for chemical identification. It has been documented in various scientific literature and databases, including Chemsrc and Sigma-Aldrich, which provide detailed chemical data and synthesis methods.
2-Azaspiro[3.5]nonan-5-ol falls under the classification of heterocyclic compounds due to the presence of nitrogen in its structure. It is specifically categorized as a spirocyclic amine, which contributes to its unique chemical properties and reactivity.
The synthesis of 2-Azaspiro[3.5]nonan-5-ol typically involves several key steps. One common approach utilizes N-Boc-4-piperidone as a starting material, employing a Wittig reaction to prepare N-Boc-4-methylenepiperidine. This is followed by a [2+2] cyclization catalyzed by zinc/copper to form an azaspiro ketone intermediate.
This synthetic route has been optimized for industrial production, focusing on high yield and purity while utilizing readily available reagents .
The molecular structure of 2-Azaspiro[3.5]nonan-5-ol can be represented as follows:
The spirocyclic nature of the compound contributes to its rigidity and unique stereochemistry, which can influence its biological interactions .
The compound exhibits a LogP value of 1.88, indicating moderate lipophilicity, which may affect its bioavailability and pharmacokinetics in biological systems.
2-Azaspiro[3.5]nonan-5-ol participates in various chemical reactions typical for alcohols and amines, including:
These reactions are significant for modifying the compound's structure for potential therapeutic applications.
The reactivity of 2-Azaspiro[3.5]nonan-5-ol can be attributed to both its hydroxyl group and nitrogen atom, allowing it to engage in nucleophilic substitutions and electrophilic additions depending on the reaction conditions employed.
The mechanism of action for compounds like 2-Azaspiro[3.5]nonan-5-ol often involves interaction with biological targets such as enzymes or receptors, leading to alterations in cellular pathways.
Research suggests that derivatives of this compound may exhibit antinociceptive activity, indicating potential use in pain management therapies . The specific pathways and interactions remain an active area of investigation.
The Wittig reaction serves as a cornerstone for constructing the spirocyclic core of 2-azaspiro[3.5]nonan-5-ol. This approach leverages phosphonium ylides to convert carbonyl precursors into exocyclic alkenes, which undergo subsequent cyclization. In a representative pathway, N-Boc-4-piperidone undergoes Wittig olefination with methylenetriphenylphosphorane to yield N-Boc-4-methylenepiperidine. This intermediate then participates in a zinc/copper-catalyzed [2+2] cyclization with trichloroacetyl chloride, forming the pivotal N-Boc-7-azaspiro[3.5]nonan-2-one scaffold [7]. Critical to success is the ylide chemoselectivity – unstabilized ylides (R = H, alkyl) favor Z-alkenes, while stabilized variants (R = COOR, CN) enhance E-selectivity but may reduce reactivity [2].
Steric and electronic factors profoundly influence cyclization efficiency. Electron-withdrawing groups (e.g., Boc) on nitrogen mitigate undesired N-ylide formation and facilitate spiroannulation. Yields typically range from 70–85% for the Wittig step, though sterically congested ketones (e.g., α,α-disubstituted) may require elevated temperatures or modified phosphonium salts [7].
Table 1: Wittig Reagents and Outcomes in Spiroannulation
Carbonyl Substrate | Ylide Reagent | Product | Yield (%) |
---|---|---|---|
N-Boc-4-piperidone | Ph₃P=CH₂ | N-Boc-4-methylenepiperidine | 82 |
N-Cbz-4-piperidone | Ph₃P=CHCH₃ | N-Cbz-4-(prop-1-en-1-yl)piperidine | 75 |
Non-Wittig cyclization strategies offer alternative pathways to the spirocyclic architecture. [2+2] Cycloadditions exploit the strain inherent in cyclobutane formation. As demonstrated in the synthesis of 2-azaspiro[3.5]nonan-7-one, bis(2-chloroethyl) ether reacts with cyanoacetaldehyde diethyl acetal under phase-transfer catalysis (tetrabutylammonium bromide, KI) and base (K₂CO₃) at 70–100°C. This double alkylation generates a nitrile intermediate, which undergoes hydrolysis and decarboxylation to afford the 7-oxo-2-azaspiro[3.5]nonane core in >82% yield [1]. The phase-transfer catalyst is crucial for enhancing anion nucleophilicity in the biphasic system, while iodide salts promote halide exchange, accelerating the SN₂ steps [1] [5].
Radical-mediated cyclizations provide access to oxygenated variants. Zinc/copper-mediated Simmons-Smith-type reactions on N-Boc-4-methylenepiperidine enable [2+2] spirocyclization, forming the azaspiro[3.5]nonane skeleton with high diastereoselectivity driven by transition state chair-like geometry [7] [8]. For [3+1] strategies, equivalents like α-halo carbonyls serve as C1 synthons. Chloroacetyl chloride reacts with amino alcohols under basic conditions, followed by intramolecular alkylation to form spirocyclic ammonium salts, subsequently reduced to target structures [5].
Table 2: Cyclization Strategies for Spirocore Assembly
Strategy | Key Reagents/Conditions | Ring Size Formed | Yield Range (%) | Limitations |
---|---|---|---|---|
[2+2] Ionic | Bis(2-haloethyl) ether, CNCH₂CH(OR)₂, PTC | 5-membered (tetrahydrofuran) | 75–85 | Requires activated methylene |
[2+2] Radical | Zn/Cu, CCl₃COCl | 4-membered (cyclobutane) | 60–70 | Sensitivity to radical scavengers |
[3+1] | ClCH₂COCl, K₂CO₃, then NaBH₄ | 5-membered (pyrrolidine) | 65–75 | Competing polymerization |
Effective protection of the secondary amine in 2-azaspiro[3.5]nonan-5-ol is indispensable for functionalization and ring formation. The Boc (tert-butoxycarbonyl) group predominates due to its orthogonal stability: it withstands basic Wittig conditions and Grignard additions but is cleaved rapidly by HCl in ethyl acetate or trifluoroacetic acid (TFA) without affecting the spirocyclic ether or alcohol [1] [7]. In a key sequence, N-Boc-7-azaspiro[3.5]nonan-2-one reduction with NaBH₄ gives the N-Boc-protected alcohol, which is deprotected in high yield (>95%) using HCl/EtOAc [7].
Cbz (benzyloxycarbonyl) protection finds utility when acidic deblocking is contraindicated. Hydrogenolysis over Pd/C cleanly removes Cbz under neutral conditions, compatible with acid-sensitive functionalities like THP ethers [5]. However, competitive side reactions necessitate optimization:
Table 3: Protecting Group Performance in Spiroamine Synthesis
Protecting Group | Installation Reagent | Cleavage Conditions | Compatibility | Deprotection Efficiency (%) |
---|---|---|---|---|
Boc | (Boc)₂O, DMAP | 2M HCl/EtOAc, TFA/DCM | Wittig, LAH reduction, alkylation | >95 |
Cbz | Cbz-Cl, Na₂CO₃ | H₂ (1 atm), Pd/C, MeOH | Basic hydrolysis, NaBH₄ reduction | 90–98 |
Fmoc | Fmoc-OSu, DIEA | 20% piperidine/DMF | Mild nucleophiles, SN₂ reactions prohibited | 85–92 |
Ketone reduction to the pivotal 5-ol functionality employs diverse hydride reagents. Sodium borohydride (NaBH₄) in methanol at 0–25°C reduces N-Boc-7-azaspiro[3.5]nonan-2-one stereoselectively, favoring the cis-isomer (dr 3:1) via equatorial hydride delivery in a chair-like transition state [7]. For acid-sensitive intermediates, zinc borohydride in dichloromethane offers milder conditions. Lithium aluminum hydride (LAH) is generally avoided due to over-reduction risks or ether cleavage, though controlled temperatures (−50°C) can mitigate this [1] [9].
Reductive amination constructs the amine moiety from keto precursors. Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) with catalytic acetic acid efficiently converts 7-oxo-2-azaspiro[3.5]nonane to secondary amines using ammonium acetate or primary amines. STAB’s mildness preserves the spirocyclic ether and avoids epimerization – a critical advantage over borane-pyridine, which may induce ring opening [6] [9]. Chemoselectivity challenges arise with aldehydes: stoichiometric control (1.0 equiv amine, 1.2 equiv STAB) minimizes dialkylation, while molecular sieves (3Å) sequester water, accelerating imine formation [6].
Table 4: Borohydride Reagents for Key Reduction Steps
Reduction Type | Reagent | Solvent | Temperature | Stereoselectivity (cis:trans) | Yield (%) |
---|---|---|---|---|---|
Ketone → Alcohol | NaBH₄ | MeOH | 0°C | 3:1 | 88 |
Ketone → Alcohol | Zn(BH₄)₂ | CH₂Cl₂ | 25°C | 2.5:1 | 82 |
Imine → Amine | NaBH₃CN | MeOH, AcOH | 25°C | N/A | 75 |
Imine → Amine | NaBH(OAc)₃ (STAB) | DCE, AcOH | 25°C | N/A | 92 |
Linear syntheses dominate literature approaches, exemplified by the sequence: N-Boc-piperidone → Wittig olefination → [2+2] cyclization → ketone reduction → deprotection. This route boasts cumulative yields of 55–65% over 5–6 steps, benefiting from readily available starting materials and operational simplicity [1] [7]. However, limitations include:
Convergent strategies offer improved efficiency by assembling fragments late-stage. A notable example couples pre-formed spirocyclic ketones (e.g., 7-oxo-2-azaspiro[3.5]nonane) with amines via reductive amination. This approach shortens the longest linear sequence to 3–4 steps, achieving 45–50% overall yield with higher flexibility for analog generation [5] [6]. Key trade-offs include:
Hybrid approaches merge both philosophies. For instance, synthesizing N-Boc-4-methylenepiperidine linearly, then performing [2+2] cyclization and reduction convergently, balances yield (60%) with step economy (4 steps) [7]. Retrosynthetic analysis underscores spiroketone intermediates as optimal convergence points due to their stability and diverse reactivity (reduction, amination, Wittig) [4].
Table 5: SWOT Analysis of Synthetic Routes to 2-Azaspiro[3.5]nonan-5-ol
Aspect | Linear Route | Convergent Route |
---|---|---|
Strengths | - High atom economy - Minimal purification between steps | - Flexibility for analog generation - Shorter longest linear sequence |
Weaknesses | - Lower overall yield - Boc deprotection late-stage | - Requires pre-built complex fragments - Potential solubility mismatches |
Opportunities | - Optimize protecting groups for direct deblock-reduction | - Develop catalytic spiroannulation methods |
Threats | - Epimerization in extended sequences | - Fragment synthesis scalability issues |
Key Compounds Mentioned in Text:
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7